molecular formula C7H8BrN B171604 4-Bromo-2-ethylpyridine CAS No. 156761-88-5

4-Bromo-2-ethylpyridine

Cat. No. B171604
M. Wt: 186.05 g/mol
InChI Key: TVRGNBFSOZCSSE-UHFFFAOYSA-N
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Patent
US05308843

Procedure details

4-Amino-2-ethylpyridine (18 g) was dissolved with warming in 48 ml of 48% hydrogen bromide. The solution was cooled to 0° C. and 15 ml of bromine was added dropwise followed by a solution of 25.4 g of sodium nitrite in 37 ml of water over 1/2 hour while maintaining the temperature below 5° C. The mixture was allowed to warm to room temperature over 2 hours and was then poured onto ice and made alkaline with 35% sodium hydroxide. The aqueous mixture was extracted three times with 200 ml of methylene chloride, the extract was concentrated and the residue was taken up in diethyl ether. The ether solution was dried over magnesium sulfate and concentrated in vacuo at below 40° C. to give, after chromatography (silica gel; 70:30 hexane-ether), 4.1 g of the title compound as an orange oil.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
25.4 g
Type
reactant
Reaction Step Three
Name
Quantity
37 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hexane-ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
48 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH2:8][CH3:9])[CH:3]=1.[Br:10]Br.N([O-])=O.[Na+].[OH-].[Na+]>Br.O>[Br:10][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH2:8][CH3:9])[CH:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
NC1=CC(=NC=C1)CC
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
25.4 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
37 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
hexane-ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
48 mL
Type
solvent
Smiles
Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 5° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
was then poured onto ice
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted three times with 200 ml of methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
the extract was concentrated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo at below 40° C.
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=NC=C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.